Di(tridecan-7-yl) 10-oxononadecanedioate
Description
Di(tridecan-7-yl) 10-oxononadecanedioate is a synthetic diester compound characterized by a central 19-carbon diacid backbone (nonadecanedioate) with a ketone group at the 10th position and two tridecan-7-yl ester groups. The ketone group at position 10 introduces polarity, which may influence solubility and reactivity compared to unmodified diesters or amide-containing analogs.
Properties
Molecular Formula |
C45H86O5 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
ditridecan-7-yl 10-oxononadecanedioate |
InChI |
InChI=1S/C45H86O5/c1-5-9-13-27-35-42(36-28-14-10-6-2)49-44(47)39-31-23-19-17-21-25-33-41(46)34-26-22-18-20-24-32-40-45(48)50-43(37-29-15-11-7-3)38-30-16-12-8-4/h42-43H,5-40H2,1-4H3 |
InChI Key |
NNYZRWAYVZEBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)OC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di(tridecan-7-yl) 10-oxononadecanedioate typically involves the esterification of 10-oxononadecanedioic acid with tridecan-7-ol . This reaction is carried out under controlled conditions to ensure the selective formation of ester bonds without unwanted side reactions . Industrial production methods may involve similar esterification processes, optimized for large-scale production.
Chemical Reactions Analysis
Di(tridecan-7-yl) 10-oxononadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di(tridecan-7-yl) 10-oxononadecanedioate has several scientific research applications:
Materials Science: Used as a plasticizer for polymers, enhancing flexibility and durability.
Industrial Chemistry: Employed in the formulation of high-performance lubricants due to its excellent lubricity and thermal stability.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Di(tridecan-7-yl) 10-oxononadecanedioate involves its ester functional groups and long alkyl chains. These structural features contribute to its hydrophobic and lipophilic properties, allowing it to interact with various molecular targets and pathways. For instance, in lubricants, the ester groups form stable, adherent films on metal surfaces, reducing friction and wear .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key structural analogs include:
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate (CAS 2055939-69-8): Features an amide-linked dimethylamino propyl group instead of the ketone. Higher molecular weight (933.56 g/mol vs. ~902.5 g/mol estimated for the target compound) due to the N-(dimethylamino)propyl substituent. Enhanced solubility in polar organic solvents (e.g., DMF, ethanol) due to the tertiary amine group, making it suitable for cationic lipid nanoparticle formulations .
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate (CAS 2055939-68-7): Differs by an octanamido (C8) vs. nonanamido (C9) chain, reducing molecular weight to 919.54 g/mol. Shorter alkyl chain may decrease lipid bilayer stability in drug delivery systems compared to its C9 counterpart .
Ethyl 10-undecenoate (C13H24O2): A simpler monoester with an unsaturated chain. Lower molecular weight (212.33 g/mol) and higher volatility, suitable for flavoring agents in contrast to the target compound’s bulkier, non-volatile structure .
Physical and Chemical Properties
Reactivity and Stability
- The 10-oxo group in the target compound may increase susceptibility to nucleophilic attack (e.g., hydride reductions) compared to amide analogs, which are stabilized by resonance .
- Amide-containing analogs exhibit pH-dependent behavior due to the dimethylamino group, enabling protonation in acidic environments for drug delivery .
Research Findings and Industrial Relevance
- Amide Derivatives: Used in lipid nanoparticles for mRNA delivery, with dimethylamino groups enhancing endosomal escape .
- Simpler Esters (e.g., Ethyl 10-undecenoate): Highlight the role of ester chain length and unsaturation in volatility and solubility .
- Target Compound : The lack of cationic groups limits its use in drug delivery but may favor applications requiring thermal stability (e.g., lubricants).
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